molecular formula C26H23ClN4O3 B2618031 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-94-3

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2618031
CAS No.: 1251574-94-3
M. Wt: 474.95
InChI Key: HDGBCODCRGQHQM-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamido group, an ethoxyphenyl group, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido intermediate.

    Benzylation: The 4-chlorobenzamido intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.

    Imidazole ring formation: The benzylated product is then reacted with an imidazole derivative under appropriate conditions to form the imidazole ring.

    Ethoxyphenyl substitution: Finally, the imidazole derivative is reacted with an ethoxyphenyl compound to introduce the ethoxyphenyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Comparison

Compared to similar compounds, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGBCODCRGQHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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